molecular formula C14H23N3O2 B6087674 5,5-dimethyl-2-{[(4-methyl-1-piperazinyl)amino]methylene}-1,3-cyclohexanedione

5,5-dimethyl-2-{[(4-methyl-1-piperazinyl)amino]methylene}-1,3-cyclohexanedione

Cat. No. B6087674
M. Wt: 265.35 g/mol
InChI Key: CEEAFRAYKPLFKM-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,5-dimethyl-2-{[(4-methyl-1-piperazinyl)amino]methylene}-1,3-cyclohexanedione, also known as DMAMCL, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of cyclohexanedione derivatives and has been found to exhibit a range of biological activities.

Scientific Research Applications

5,5-dimethyl-2-{[(4-methyl-1-piperazinyl)amino]methylene}-1,3-cyclohexanedione has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biological activities, including antitumor, antifungal, and antiviral properties. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been found to have potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 5,5-dimethyl-2-{[(4-methyl-1-piperazinyl)amino]methylene}-1,3-cyclohexanedione is not fully understood. However, it is believed to exert its biological effects through the inhibition of various enzymes and proteins. This compound has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This compound has also been shown to inhibit the activity of protein kinase C, an enzyme that plays a key role in signal transduction pathways.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to inhibit the formation of new blood vessels, which is essential for tumor growth and metastasis. Additionally, this compound has been found to have anti-inflammatory properties and has been shown to reduce the production of inflammatory cytokines.

Advantages and Limitations for Lab Experiments

5,5-dimethyl-2-{[(4-methyl-1-piperazinyl)amino]methylene}-1,3-cyclohexanedione has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. This compound has also been found to exhibit low toxicity and has a favorable pharmacokinetic profile. However, there are also some limitations to the use of this compound in lab experiments. Its mechanism of action is not fully understood, and there is limited information available on its pharmacological properties.

Future Directions

There are several future directions for the study of 5,5-dimethyl-2-{[(4-methyl-1-piperazinyl)amino]methylene}-1,3-cyclohexanedione. One potential area of research is the development of new derivatives with improved biological activity and pharmacokinetic properties. Another area of research is the investigation of the mechanism of action of this compound and its potential targets in cancer cells. Additionally, the potential applications of this compound in the treatment of neurodegenerative disorders warrant further investigation. Finally, the development of new methods for the synthesis and purification of this compound could lead to more efficient and cost-effective production of this compound.

Synthesis Methods

5,5-dimethyl-2-{[(4-methyl-1-piperazinyl)amino]methylene}-1,3-cyclohexanedione can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the condensation of 4-methylpiperazine with 5,5-dimethyl-1,3-cyclohexanedione in the presence of a suitable catalyst. The resulting intermediate is then treated with an aldehyde to obtain the final product. The purity of the compound can be enhanced through recrystallization and purification techniques.

properties

IUPAC Name

3-hydroxy-5,5-dimethyl-2-[(E)-(4-methylpiperazin-1-yl)iminomethyl]cyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O2/c1-14(2)8-12(18)11(13(19)9-14)10-15-17-6-4-16(3)5-7-17/h10,18H,4-9H2,1-3H3/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEEAFRAYKPLFKM-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=C(C(=O)C1)C=NN2CCN(CC2)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC(=C(C(=O)C1)/C=N/N2CCN(CC2)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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